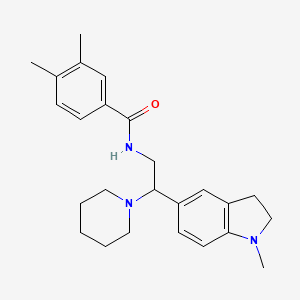

3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O/c1-18-7-8-22(15-19(18)2)25(29)26-17-24(28-12-5-4-6-13-28)20-9-10-23-21(16-20)11-14-27(23)3/h7-10,15-16,24H,4-6,11-14,17H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFWROGRDXNLPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Indoline Moiety: This step involves the cyclization of an appropriate precursor to form the indoline ring.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

Formation of the Benzamide Core: The final step involves the coupling of the indoline-piperidine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the indoline or piperidine rings.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide may exhibit properties beneficial for treating neurological disorders. For instance, studies have shown that derivatives of indole and piperidine structures can act as inhibitors for certain neurotransmitter receptors, potentially leading to therapeutic effects in conditions like schizophrenia and depression .

Case Study:

A study published in the Journal of Medicinal Chemistry explored the effects of indole derivatives on serotonin receptors. The findings suggested that modifications to the piperidine moiety can enhance receptor binding affinity and selectivity, indicating a promising direction for developing new treatments for mood disorders .

Cancer Research

The compound has also been investigated for its anti-cancer properties. Certain analogs have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:

In a study focusing on glioblastoma, a series of aminobenzylphenol analogues were evaluated as protein disulfide isomerase inhibitors. The lead compound demonstrated significant cytotoxicity against cancer cell lines, suggesting that modifications similar to those in this compound could yield effective anti-cancer agents .

Drug Development

The synthesis of this compound provides a framework for developing new pharmaceuticals. The ability to modify the indolin and piperidine components allows for the creation of a library of compounds with varying pharmacological profiles.

Data Table: Synthesis Pathways

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Indole derivative + Piperidine | Formation of intermediate |

| 2 | Benzoyl chloride | N-acylation to form final product |

| 3 | Purification (e.g., recrystallization) | Pure compound obtained |

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.

Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are modulated by the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural homology with other benzamide derivatives, particularly those featuring piperidine or substituted aromatic groups. Below is a comparative analysis with key analogs:

Key Findings:

The 1-methylindolin-5-yl group differentiates the target from simpler analogs in (e.g., pyridinyl or thienyl derivatives), likely altering receptor-binding kinetics due to its bicyclic structure .

Conformational Flexibility :

- The piperidine ring in the target compound is predicted to adopt a chair conformation (based on ’s analog), which may optimize hydrogen-bonding interactions with biological targets . In contrast, derivatives with rigid heterocycles (e.g., isoxazolyl in ) may exhibit restricted rotational freedom, affecting binding entropy .

Biological Implications: highlights derivatives with nitro, cyano, or trifluoromethyl groups as candidates for anticancer or antiviral applications. The absence of such electron-withdrawing groups in the target compound suggests divergent pharmacological profiles, possibly favoring modulation of GPCRs or kinases via steric interactions .

Biological Activity

3,4-Dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a compound of interest due to its structural characteristics, which suggest potential biological activities. However, comprehensive research specifically focusing on this compound is limited. This article synthesizes available data regarding its biological activity, including structural analysis, potential therapeutic applications, and related compounds.

Structural Overview

The compound features several key structural components:

- Benzamide Group : Common in various pharmaceuticals, often linked to anti-cancer and anti-inflammatory activities.

- Piperidine Ring : Associated with numerous biological effects, including analgesic and anti-anxiety properties.

- Methylindoline Moiety : This structure can influence the compound's interaction with biological targets.

The molecular formula is , with a molecular weight of approximately 391.56 g/mol .

Potential Biological Activities

While specific studies on this compound are scarce, insights can be drawn from related compounds and the general classes they belong to.

1. Anti-Cancer Activity

Similar benzamide derivatives have been explored for their anti-cancer properties. For example:

- A study highlighted the cytotoxic effects of benzamide derivatives against various cancer cell lines, demonstrating potential through mechanisms like apoptosis induction and cell cycle arrest .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Benzamide Derivative A | 25 | MDA-MB-231 |

| Benzamide Derivative B | 30 | HeLa |

2. Neuropharmacological Effects

Compounds containing piperidine rings have shown promise in treating neurological disorders:

- Research indicates that piperidine derivatives can exhibit neuroprotective effects and may be beneficial in conditions like Alzheimer's disease .

3. Antimicrobial Activity

While direct studies on the antimicrobial activity of this specific compound are lacking, related benzamides have demonstrated efficacy against various pathogens:

- A comparative study showed that certain benzamide derivatives had significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Related Findings

Despite the lack of direct studies on this compound, several case studies involving structurally similar compounds provide insights into its potential biological activities:

Case Study 1: Benzamide Derivatives in Cancer Research

A series of benzamide derivatives were synthesized and evaluated for their anticancer properties against the MDA-MB-231 breast cancer cell line. The most potent derivative exhibited an IC50 value of 27.6 μM, indicating strong cytotoxicity .

Case Study 2: Piperidine-Based Compounds

A study focused on piperidine-based compounds revealed that they could effectively inhibit certain kinases involved in cancer progression. These findings suggest that the piperidine component in our compound may contribute to similar activities .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Synthesis optimization should focus on the amide coupling step between the benzamide core and the ethyl-piperidine-indole moiety. Evidence from analogous compounds (e.g., 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide) suggests using triethylamine as a base to neutralize HCl byproducts during acyl chloride reactions . Recrystallization from ethyl methyl ketone or similar solvents can enhance purity, as demonstrated in related benzamide derivatives . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of 1-methylindolin-5-ethylamine to the acyl chloride intermediate may improve yields.

Basic: What analytical techniques are critical for confirming the compound’s molecular structure?

Answer:

X-ray crystallography is the gold standard for resolving conformational details, such as the chair conformation of the piperidine ring and dihedral angles between aromatic planes (e.g., 31.63° between piperidine and benzamide planes in analogs) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm proton environments, such as the methyl groups on the benzamide (δ ~2.3 ppm) and indole (δ ~3.1 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₃H₂₉N₃O₂ requires m/z 379.2260) .

Advanced: How do intermolecular hydrogen bonds influence crystallinity and stability?

Answer:

Crystal packing in similar compounds involves O–H⋯N, N–H⋯O, and C–H⋯O hydrogen bonds, forming extended chains along specific crystallographic axes (e.g., [010] direction) . Water molecules in hydrates act as hydrogen-bond donors/acceptors, stabilizing the lattice . Researchers should analyze hydrogen-bond distances (e.g., O⋯N: ~2.8–3.0 Å) and angles (e.g., 160–175°) via crystallographic refinement software (e.g., SHELXL) to predict stability under humidity .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Answer:

Contradictory receptor binding data may arise from differences in assay conditions (e.g., pH, salt concentrations) or conformational flexibility of the piperidine-indole moiety. Orthogonal assays, such as surface plasmon resonance (SPR) and cellular calcium flux, can validate target engagement . Molecular dynamics simulations (e.g., using GROMACS) may reveal how solvent effects or protonation states (e.g., piperidine’s pKa ~10.5) alter binding conformations .

Basic: Which chromatographic methods are suitable for purity assessment?

Answer:

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. A gradient elution (e.g., 10–90% acetonitrile in 0.1% trifluoroacetic acid) separates impurities, while LC-MS confirms molecular ions . For stability studies, accelerated degradation tests (40°C/75% RH) coupled with HPLC can identify degradation products (e.g., hydrolysis of the amide bond) .

Advanced: How can structural modifications enhance target selectivity?

Answer:

Structure-activity relationship (SAR) studies should prioritize substituent effects on the indole and piperidine moieties. For example:

- Indole methylation : 1-Methyl groups may enhance blood-brain barrier penetration .

- Piperidine substitution : Introducing electron-withdrawing groups (e.g., fluorine) could modulate receptor affinity .

Use computational docking (e.g., AutoDock Vina) to predict binding poses with targets like serotonin receptors (5-HT₆) or kinases (e.g., PI3K), validated by mutagenesis studies .

Basic: What solvents and conditions are optimal for crystallization?

Answer:

Slow evaporation from ethyl methyl ketone or methanol/water mixtures (70:30 v/v) at 4°C promotes single-crystal growth. Analogous compounds crystallize in monoclinic systems (space group P21/n) with unit cell parameters close to a = 14.9 Å, b = 6.7 Å, c = 15.6 Å . Include 1–2% dimethyl sulfoxide (DMSO) to dissolve hydrophobic moieties without disrupting hydrogen-bond networks .

Advanced: How do metabolic pathways impact the compound’s pharmacokinetics?

Answer:

Predominant Phase I metabolism involves cytochrome P450 (CYP3A4)-mediated oxidation of the indole and piperidine rings, generating hydroxylated metabolites . Phase II glucuronidation may occur at the benzamide’s methyl groups. Use hepatic microsome assays with LC-MS/MS to identify metabolites. Adjust logP (predicted ~3.5) via substituent modifications (e.g., polar groups on the benzamide) to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.